Antibacterial Activity: 100-Fold MIC Differential Between 4-Chloro Analog and Unsubstituted Parent Methyl Ester
The unsubstituted methyl-4-oxo-4-phenyl-2-butenoate serves as a critical baseline or negative control compound within the MenB inhibitor class. The 4-chloro-substituted analog (methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate) demonstrates approximately 100-fold greater antibacterial potency than the unsubstituted parent ester, with MIC values of 0.35-0.75 μg/mL against both drug-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) strains, compared to 64 μg/mL for the unsubstituted methyl ester [1]. This quantitative differential establishes the unsubstituted compound as essential for structure-activity relationship (SAR) validation, hit-to-lead baseline establishment, and negative control experiments in MenB-targeted screening cascades.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | 64 μg/mL |
| Comparator Or Baseline | Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate: 0.35-0.75 μg/mL |
| Quantified Difference | Approximately 85-fold to 180-fold lower potency for unsubstituted parent methyl ester |
| Conditions | In vitro antibacterial susceptibility testing against drug-sensitive and methicillin-resistant S. aureus strains |
Why This Matters
Procurement of the unsubstituted methyl ester is scientifically justified for SAR studies requiring an inactive or weakly active baseline comparator, rather than for direct antibacterial lead development where the 4-chloro analog would be selected.
- [1] Matarlo JS, Lu Y, Daryaee F, et al. A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. ACS Infect Dis. 2016;2(5):329-340. Table S1 (Supporting Information): MIC values including 64 μg/mL for unsubstituted methyl ester vs. 0.35-0.75 μg/mL for 4-chloro analog. View Source
